(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine is a chemical compound with significant relevance in pharmaceutical research. Its molecular formula is , and it has a molecular weight of 169.2 g/mol. This compound is characterized by its chiral nature, being an enantiomerically pure form that plays a crucial role in the synthesis of various pharmaceutical intermediates and in studies related to neurotransmitter interactions .
The compound is classified under amines and specifically falls within the category of phenethylamines due to its structural characteristics. It is often utilized as a research compound in laboratories for the development of new drugs, particularly those aimed at modulating neurotransmitter systems. The compound is available through various chemical suppliers, indicating its utility in scientific research .
The synthesis of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine can be approached through several methods, primarily involving optical resolution techniques. One common method includes the use of mandelic acid as a resolving agent to achieve enantiomerically pure forms of similar compounds. This process is essential for producing high-purity intermediates necessary for pharmaceutical applications .
Additionally, various synthetic routes have been explored, such as the reaction of appropriate precursors under controlled conditions to yield the desired amine. The synthesis typically involves several steps, including protection and deprotection reactions, which are critical for maintaining the integrity of sensitive functional groups during the synthesis process .
The molecular structure of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine can be represented using several notational systems:
InChI=1S/C9H12FNO/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-6H,11H2,1-2H3/t6-/m0/s1QGRDJSQLAIQQNL-LURJTMIESA-NCC(C1=C(C=CC=C1F)OC)NC[C@@H](C1=C(C=CC=C1F)OC)NThese representations highlight the compound's chiral center and its functional groups, including a fluorine atom and a methoxy group attached to a phenyl ring .
(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine participates in various chemical reactions typical of amines. One notable reaction involves its interaction with neurotransmitter systems, where derivatives are studied for their ability to inhibit neurotransmitter uptake. Such interactions are crucial for understanding potential antidepressant activities .
Moreover, the compound can undergo typical amine reactions, including acylation and alkylation, which are essential in synthesizing more complex structures or modifying its properties for specific applications .
The mechanism of action for (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine primarily revolves around its role as a neurotransmitter modulator. Research indicates that derivatives related to this compound can inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, which may contribute to their antidepressant effects. The exact pathways involve binding to specific receptors or transporters in neuronal cells, influencing synaptic transmission and neuronal excitability .
The physical properties of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine include:
Chemical properties include its classification as a corrosive substance with irritant characteristics according to the Globally Harmonized System (GHS). It should be handled with care in laboratory settings due to these hazards .
(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine has several applications in scientific research:
(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine (CAS 870849-68-6, C₉H₁₂FNO) is a chiral β-phenethylamine derivative with applications in pharmaceuticals and asymmetric synthesis. Recent advances focus on achieving high enantiomeric excess (ee) through innovative strategies:
Table 1: Enantioselective Synthesis Methods Comparison
| Method | Chiral Controller | ee (%) | Steps | Key Limitation |
|---|---|---|---|---|
| Diastereomeric Resolution | (R)-α-Methylbenzylamine | >99.5 | 3 | High solvent consumption |
| Lipase B Resolution | Enzymatic acetylation | 78 | 2 | Moderate ee, enzyme costs |
| Rh-Catalyzed Hydroboration | Rh-(S)-quinap | 98 | 4 | Hazardous reagents, cost |
Catalytic hydrogenation of imine intermediates offers atom-efficient access to the target amine:
Critical challenges include minimizing dehalogenation during hydrogenation and developing air-stable catalysts for fluorinated imines.
The 6-fluoro-2-methoxy aromatic motif necessitates precise regiocontrol:
Table 2: Aromatic Fluorination Strategies
| Strategy | Reagent | Yield (%) | Regioselectivity | Drawback |
|---|---|---|---|---|
| Halex Displacement | KF/Kryptofix | 60–70 | High (ortho) | High temperature needed |
| Electrophilic [¹⁸F]F₂ | [¹⁸F]F₂ gas | 20–40 | Moderate | Low specific activity |
| Pd-Catalyzed Cyanation | Zn(CN)₂/Pd(PPh₃)₄ | 75 | Excellent | Costly catalysts |
Synthesis scale-up leverages reactor design to enhance efficiency and safety:
Table 3: Reactor Performance Metrics
| Parameter | Batch Reactor | Continuous Flow Reactor | Advantage Impact |
|---|---|---|---|
| Heat Transfer Coefficient | 50–100 W/m²·K | 500–1000 W/m²·K | 10x faster heat removal |
| Reaction Volume | 100–10,000 L | <100 mL per segment | Safer exothermic reactions |
| Footprint | Large (agitation/cleaning) | Compact (70% reduction) | Lower facility costs |
| Scale-Up Flexibility | Re-optimization needed | Linear flow rate increase | No re-engineering |
Compound Names Mentioned:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4